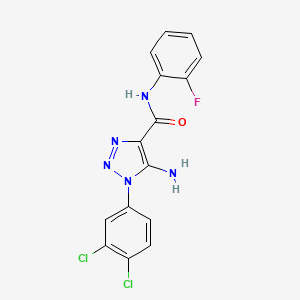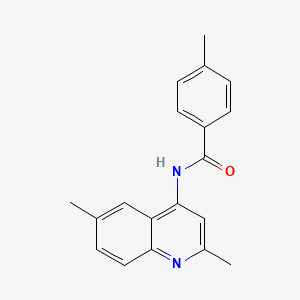![molecular formula C12H18BrNO B4933960 N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine, also known as BPPM, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. BPPM is a selective antagonist of the sigma-1 receptor, which has been implicated in a variety of physiological and pathological processes, including pain perception, neuroprotection, and cancer cell proliferation. In
作用机制
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine is a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in a variety of physiological and pathological processes. The sigma-1 receptor is located in the endoplasmic reticulum and the plasma membrane of cells, and it has been implicated in the regulation of ion channels, neurotransmitter release, and cell survival. N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine binds to the sigma-1 receptor and blocks its activity, which has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of heat shock proteins, which are involved in cell survival and stress response. N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative damage. In addition, N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response.
实验室实验的优点和局限性
One of the advantages of using N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine. One area of research is the potential use of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in the treatment of neuropathic pain. Additional studies are needed to determine the efficacy and safety of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in this context. Another area of research is the potential use of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine the neuroprotective effects of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in animal models of these diseases. Finally, additional studies are needed to further elucidate the mechanism of action of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine and its effects on cellular signaling pathways.
合成方法
The synthesis of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine involves the reaction of 2-bromoethanol with 2-bromophenol in the presence of sodium hydride to form 2-(2-bromophenoxy)ethyl bromide. This intermediate is then reacted with 2-methyl-2-propanamine in the presence of potassium carbonate to yield N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine. The overall yield of this synthesis method is approximately 20%.
科学研究应用
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has been studied for its potential applications in the field of medicine. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to block the sigma-1 receptor, which is involved in pain perception.
属性
IUPAC Name |
N-[2-(2-bromophenoxy)ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-12(2,3)14-8-9-15-11-7-5-4-6-10(11)13/h4-7,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLPIZMPEFFMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 2-methoxybenzoate](/img/structure/B4933883.png)
![4-{2-(acetylamino)-3-[(3-acetylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4933886.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-{[1-ethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}-N-octylacetamide](/img/structure/B4933905.png)

![1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4933920.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4933933.png)
![N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4933936.png)


![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)